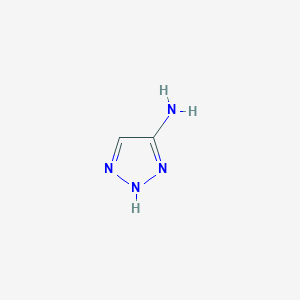

1H-1,2,3-三唑-4-胺

描述

1,2,3-Triazoles are privileged structure motifs that have received a great deal of attention in academics and industry . They are nitrogen-containing heterocyclic compounds that are part of essential building blocks like amino acids, nucleotides, etc . Even though they are absent in nature, 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . A series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

1,2,3-Triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability . These spectacular features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .Chemical Reactions Analysis

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in the drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . In 2017 Komykhov and coworkers developed a three-component reaction of 1H-1,2,4-triazol-3-amine .Physical and Chemical Properties Analysis

1,2,3-Triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .科学研究应用

绿色合成和光物理性质

1H-1,2,4-三唑-3-胺已通过无金属和氧化剂的方法合成。这种方法具有环境友好性和广泛的底物范围,使这些化合物有望应用于有机化学、药物化学和光学材料。这些三唑的荧光和聚集诱导发射特性也引起了进一步研究的兴趣 (Guo 等,2021)。

杂环合成

1,2,4-三唑,包括 1H-1,2,3-三唑-4-胺的变体,在医药、农用化学品和材料科学中至关重要。已经报道了一种使用胺氧化酶启发催化的区域选择性合成方法,突出了该化合物在构建复杂杂环方面的多功能性 (Thorve 等,2023)。

抗菌和抗真菌特性

1,5-二取代的 1,2,3-三唑(可以从 1H-1,2,3-三唑-4-胺合成)已被测试其抗菌和抗真菌活性。这些化合物对各种细菌和白色念珠菌(一种常见的真菌病原体)具有潜力 (Vo,2020)。

晶体学和计算分析

1H-1,2,3-三唑-4-胺衍生物的晶体学和计算研究揭示了不同的氢键模式和分子结构。这些发现对于理解材料科学中的结构特性和潜在应用非常重要 (Seth 等,2015)。

高能材料

1H-1,2,4-三唑衍生物用于高能配位聚合物,表现出优异的不敏感性和高分解温度。这使得它们适用于需要高热稳定性和能量性能的材料 (Qu 等,2015)。

抗真菌活性

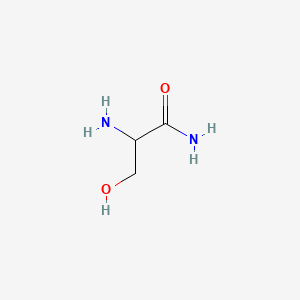

一项针对用胺-酰胺官能团桥接的 1,2,3-三唑的研究发现,对白色念珠菌和黑曲霉具有中等到良好的抗真菌活性。这为开发新的抗真菌剂开辟了道路 (Kaushik 等,2019)。

肽模拟物合成

1H-1,2,3-三唑修饰的肽模拟物化合物已使用 Ugi 四组分缩合反应和随后的 Huisgen 1,3-偶极环加成反应合成。该方法有望产生多种杂环分子,可能对药物发现很有用 (Shaabani 等,2018)。

高能耐热炸药

1H-1,2,4-三唑-5-胺及其盐已被合成作为新型高能耐热炸药。它们表现出高热稳定性和高能特性,使其成为耐热高能材料的潜在候选者 (Li 等,2016)。

作用机制

Target of Action

1H-1,2,3-Triazol-4-amine is a heterocyclic compound that is capable of binding in the biological system with a variety of enzymes and receptors . It has been found to interact with key cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the hydrolysis of the neurotransmitter acetylcholine (ACh), which is involved in learning, memory, stress responses, and cognitive functioning .

Mode of Action

The mode of action of 1H-1,2,3-Triazol-4-amine involves its interaction with its targets, leading to changes in their function. For instance, it has been found to inhibit the activity of catalase, a key enzyme involved in the detoxification of hydrogen peroxide . This inhibition leads to an increase in the activities of other enzymes involved in hydrogen peroxide detoxification, such as glutathione peroxidase and glutathione reductase .

Biochemical Pathways

The biochemical pathways affected by 1H-1,2,3-Triazol-4-amine are primarily related to the detoxification of hydrogen peroxide. By inhibiting catalase, this compound induces a compensatory mechanism that increases the activities of glutathione peroxidase and glutathione reductase

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

The result of the action of 1H-1,2,3-Triazol-4-amine is primarily related to its ability to modulate the activity of key enzymes involved in hydrogen peroxide detoxification. By inhibiting catalase and inducing the compensatory mechanism for hydrogen peroxide detoxification, this compound can potentially protect cells from the damaging effects of reactive oxygen species .

Action Environment

The action of 1H-1,2,3-Triazol-4-amine can be influenced by various environmental factors. For instance, its stability for thermal and acid conditions, insensitivity to redox, hydrolysis, and enzymatic hydrolase make it a robust compound in various environments . Furthermore, its ability to form non-covalent bonds with enzymes and receptors allows it to exhibit versatile biological activities in different biological systems .

安全和危害

生化分析

Biochemical Properties

1H-1,2,3-Triazol-4-amine, like other 1,2,3-triazoles, exhibits a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses and their preventive actions are resistant to various enzymes . They have the ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .

Molecular Mechanism

1,2,3-triazoles have a significant chelating activity due to the presence of unpaired electrons on nitrogen atom, which also enhances its biological spectrum . This suggests that 1H-1,2,3-Triazol-4-amine may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

1,2,3-triazoles have several convenient attributes such as immense chemical reliability (generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature), effective dipole moment, capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as highly stable to metabolic degradation .

属性

IUPAC Name |

2H-triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-2-1-4-6-5-2/h1H,(H3,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIAIROWMJGMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60485415 | |

| Record name | 4-amino-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30132-90-2 | |

| Record name | 4-amino-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1,2,3-Triazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Allyl-[1,4]diazepane](/img/structure/B3021734.png)

![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3021735.png)

![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B3021752.png)